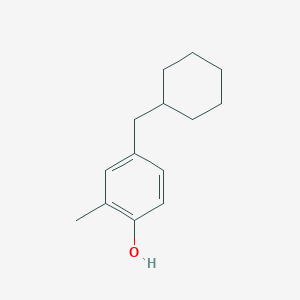
4-(Cyclohexylmethyl)-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexylmethyl)-2-methylphenol is an organic compound characterized by a phenol group substituted with a cyclohexylmethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethyl)-2-methylphenol typically involves the alkylation of p-cresol (4-methylphenol) with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as zeolites can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Cyclohexylmethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form cyclohexylmethyl-2-methylcyclohexanol using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration or halogenation, to form nitro or halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Cyclohexylmethyl-2-methylcyclohexanol.
Substitution: Nitro or halogenated derivatives of this compound.
Applications De Recherche Scientifique
4-(Cyclohexylmethyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and resins, where its phenolic structure contributes to the material’s stability and performance.
Mécanisme D'action
The mechanism of action of 4-(Cyclohexylmethyl)-2-methylphenol involves its interaction with cellular membranes and proteins. The phenol group can form hydrogen bonds with amino acid residues in proteins, potentially altering their function. Additionally, the cyclohexylmethyl group can interact with lipid bilayers, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
4-Methyl-2-cyclohexylphenol: Similar structure but lacks the cyclohexylmethyl group.
4-(Cyclohexylmethyl)phenol: Similar structure but lacks the methyl group on the phenol ring.
2-Methyl-4-cyclohexylphenol: Similar structure but with different positioning of the cyclohexyl and methyl groups.
Uniqueness: 4-(Cyclohexylmethyl)-2-methylphenol is unique due to the presence of both a cyclohexylmethyl group and a methyl group on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C14H20O |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
4-(cyclohexylmethyl)-2-methylphenol |
InChI |
InChI=1S/C14H20O/c1-11-9-13(7-8-14(11)15)10-12-5-3-2-4-6-12/h7-9,12,15H,2-6,10H2,1H3 |
Clé InChI |
RYCLPLJGZZTJNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CC2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


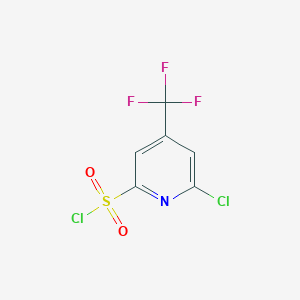
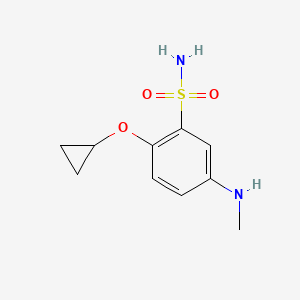
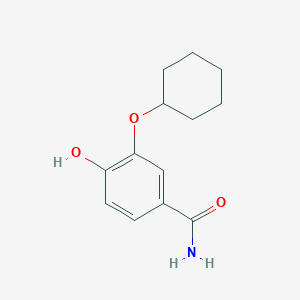
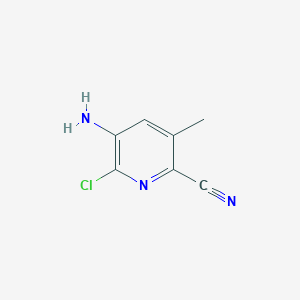
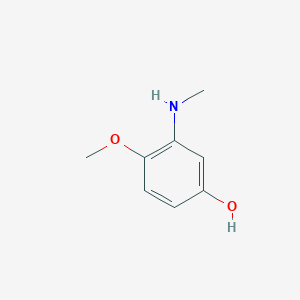
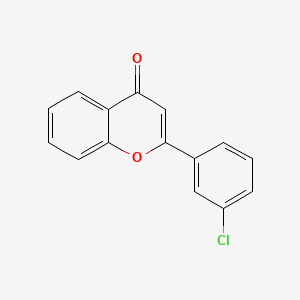
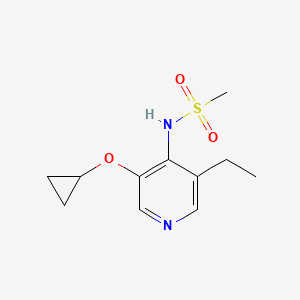
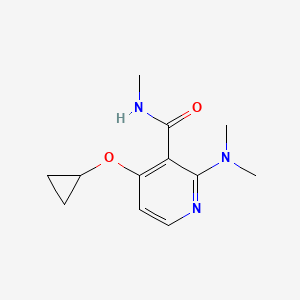
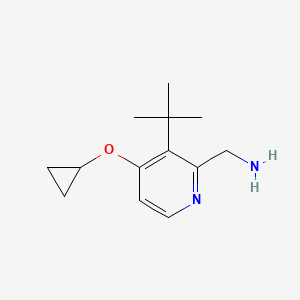
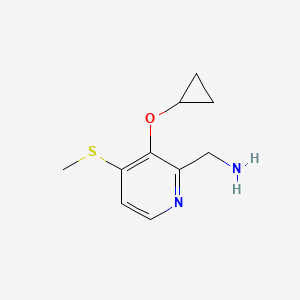

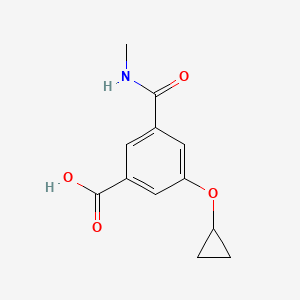
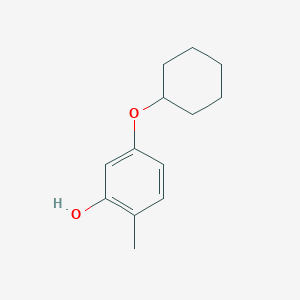
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)
